molecular formula C13H12N2O B7473842 2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide

2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide

Cat. No. B7473842
M. Wt: 212.25 g/mol
InChI Key: DJNUUJNXBVVBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, this substance has also been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of physiological effects. CB1 receptors are primarily found in the brain and are involved in pain perception, mood, and appetite regulation. CB2 receptors are primarily found in immune cells and are involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide has been shown to produce a range of effects on the body, including analgesia, sedation, and altered perception. It has also been found to increase heart rate and blood pressure, as well as cause respiratory depression and impairment of motor coordination.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise manipulation of these systems. However, one limitation is that 2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide has been shown to have significant toxicity in animal studies, which raises concerns about its safety for human use.

Future Directions

There are several potential future directions for research on 2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide. One area of interest is the development of new synthetic cannabinoids with improved therapeutic profiles and reduced toxicity. Another area of interest is the investigation of the potential use of 2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, there is a need for further research on the long-term effects of 2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide on human health and behavior.

Synthesis Methods

2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide can be synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through chromatography techniques to obtain pure 2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide.

Scientific Research Applications

2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been found to activate the cannabinoid receptors CB1 and CB2, which are involved in pain perception and immune response. 2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-3-8-14-13(16)12-9(2)15-11-7-5-4-6-10(11)12/h1,4-7,15H,8H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNUUJNXBVVBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-prop-2-ynyl-1H-indole-3-carboxamide

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